Chlorphéniramine-d6 maléate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chlorphéniramine-d6 (maléate) est une forme deutérée du maléate de chlorphéniramine, un antihistaminique utilisé pour soulager les symptômes des allergies, du rhume des foins et du rhume. La forme deutérée est souvent utilisée comme étalon interne en spectrométrie de masse pour la quantification de la chlorphéniramine en raison de ses propriétés chimiques similaires mais de sa masse distincte .

Applications De Recherche Scientifique

Chlorpheniramine-d6 (maleate) is widely used in scientific research, particularly in:

Mécanisme D'action

Target of Action

Chlorpheniramine-d6 Maleate Salt, also known as Chlorpheniramine, primarily targets the Histamine H1 Receptor . This receptor plays a crucial role in allergic reactions, hay fever, rhinitis, urticaria, and asthma .

Mode of Action

Chlorpheniramine acts as an antagonist to the Histamine H1 Receptor . It competes with histamine for binding sites on the receptor, thereby blocking the action of endogenous histamine . This subsequently leads to temporary relief of the negative symptoms brought on by histamine .

Biochemical Pathways

The primary biochemical pathway affected by Chlorpheniramine is the histamine signaling pathway . By blocking the Histamine H1 Receptor, Chlorpheniramine disrupts histamine signaling, reducing itching, vasodilation, and capillary leakage, leading to less redness and edema .

Pharmacokinetics

Chlorpheniramine exhibits extensive gut first-pass metabolism, with an absolute bioavailability from oral solution reported to be between 34% and 59% . The mean time to maximum concentration (Tmax) is approximately 2.5 hours . The terminal half-life (t1/2) of Chlorpheniramine is long, ranging from 19 to 43 hours

Result of Action

The molecular and cellular effects of Chlorpheniramine’s action include interference with viral adsorption, replication, and direct inactivation of the virus . On a symptomatic level, the blockade of histamine receptors by Chlorpheniramine leads to a reduction in allergy symptoms such as itching, redness, and swelling .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Chlorpheniramine. For instance, the drug’s absorption and bioavailability can be affected by factors such as the patient’s age, health status, and the presence of other medications . Furthermore, as a stable isotope-labeled compound, Chlorpheniramine-d6 Maleate Salt is used as an environmental pollutant standard for the detection of air, water, soil, sediment, and food .

Analyse Biochimique

Biochemical Properties

Chlorpheniramine-d6 Maleate Salt interacts with histamine H1 receptors . Histamine is a biochemical substance that causes inflammation and allergic reactions. By binding to these receptors, Chlorpheniramine-d6 Maleate Salt blocks the action of histamine, providing relief from allergic symptoms .

Cellular Effects

Chlorpheniramine-d6 Maleate Salt, by virtue of its antihistaminic properties, can influence various cellular processes. It can affect cell signaling pathways related to histamine. For instance, it can inhibit the histamine-induced spasms in isolated guinea pig ileum . It also protects against intravenous histamine-induced death in guinea pigs .

Molecular Mechanism

The molecular mechanism of action of Chlorpheniramine-d6 Maleate Salt involves its binding to the histamine H1 receptor . This blocks the action of endogenous histamine, leading to temporary relief of the negative symptoms brought on by histamine .

Temporal Effects in Laboratory Settings

The effects of Chlorpheniramine-d6 Maleate Salt can change over time in laboratory settings. For instance, in a study, it was shown that a single oral administration of Chlorpheniramine protected 50% of the guinea pigs in a test for antihistaminic activity .

Dosage Effects in Animal Models

The effects of Chlorpheniramine-d6 Maleate Salt can vary with different dosages in animal models. For instance, in dogs, Chlorpheniramine causes drowsiness and can be used as a mild tranquilizer . At doses higher than the recommended dose, human patients complain of dry mouth and experience difficulty with urination .

Metabolic Pathways

Chlorpheniramine-d6 Maleate Salt is involved in metabolic pathways that involve the enzyme CYP 2D6 . N-Dealkylation is a major metabolic pathway and didesmethylchlorpheniramine is the major metabolite in urine of dog and rats .

Transport and Distribution

Chlorpheniramine-d6 Maleate Salt is transported and distributed within cells and tissues. After intravenous dosing, the drug was eliminated rapidly in the equine, swine, ovine, and canine species . The mean distribution phase half-life was 12.5 min, and the mean apparent volume of distribution, V dβ, was 525% of the body weight in four dogs with normal hematocrits .

Subcellular Localization

Given its mechanism of action, it is likely that it interacts with histamine H1 receptors, which are located on the cell surface .

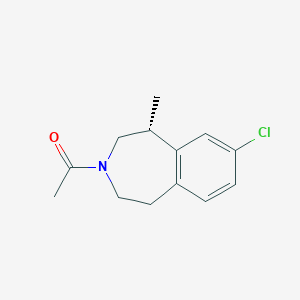

Méthodes De Préparation

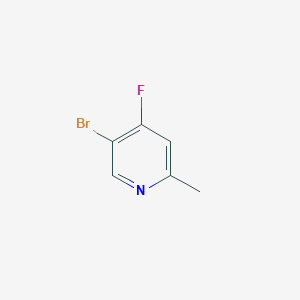

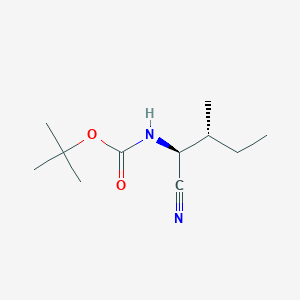

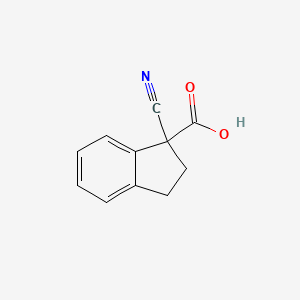

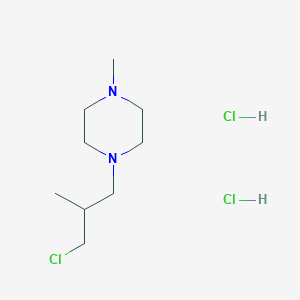

La préparation du chlorphéniramine-d6 (maléate) implique plusieurs étapes de synthèse. Une méthode consiste à faire réagir le chlorobenzonitrile avec la 2-halopyridine sous l'action de l'amidure de sodium pour obtenir un produit brut de 2-(4-chlorophényl)-2-(pyridine-2-yl)acétonitrile. Ce produit brut est ensuite mis à réagir avec une solution d'acétate d'éthyle de chlorure d'hydrogène pour obtenir un précipité de chlorhydrate de 2-(4-chlorophényl)-2-(pyridine-2-yl)acétonitrile . Une autre méthode consiste à utiliser le p-chlorobenzonitrile et la 2-bromopyridine comme matières premières, générant un intermédiaire sous l'action de l'amidure de sodium, suivi de réactions supplémentaires pour obtenir le maléate de chlorphéniramine .

Analyse Des Réactions Chimiques

Le chlorphéniramine-d6 (maléate) subit diverses réactions chimiques, notamment :

Réactions de substitution : Les réactifs courants comprennent l'amidure de sodium et le chlorure d'hydrogène, conduisant à la formation d'intermédiaires et de produits finaux.

Réactions d'oxydation et de réduction : Ces réactions sont moins courantes pour ce composé, mais peuvent être réalisées dans des conditions spécifiques.

Produits principaux : Le produit principal est le maléate de chlorphéniramine, avec des intermédiaires tels que le 2-(4-chlorophényl)-2-(pyridine-2-yl)acétonitrile.

Applications de la recherche scientifique

Le chlorphéniramine-d6 (maléate) est largement utilisé dans la recherche scientifique, en particulier dans :

Chimie : Comme étalon interne en spectrométrie de masse pour la quantification de la chlorphéniramine.

Biologie et médecine : Utilisé dans des études relatives aux réactions allergiques et à l'antagonisme de l'histamine.

Industrie : Employé dans le contrôle de la qualité des produits pharmaceutiques contenant de la chlorphéniramine.

Mécanisme d'action

Le chlorphéniramine-d6 (maléate) exerce ses effets en se liant au récepteur H1 de l'histamine, bloquant l'action de l'histamine endogène. Cela conduit à un soulagement temporaire des symptômes associés aux allergies, tels que les démangeaisons, les éternuements et le nez qui coule . Les cibles moléculaires comprennent les récepteurs H1 de l'histamine dans le tractus gastro-intestinal, les vaisseaux sanguins et les voies respiratoires .

Comparaison Avec Des Composés Similaires

Le chlorphéniramine-d6 (maléate) est comparé à d'autres composés similaires tels que :

Chlorphéniramine : La forme non deutérée utilisée à des fins similaires, mais sans la masse distincte pour la spectrométrie de masse.

Dexchlorphéniramine : L'isomère actif prédominant de la chlorphéniramine, environ deux fois plus actif.

Le chlorphéniramine-d6 (maléate) est unique en raison de sa forme deutérée, ce qui le rend particulièrement utile comme étalon interne dans les applications analytiques .

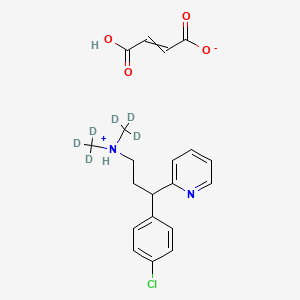

Propriétés

Numéro CAS |

1219806-45-7 |

|---|---|

Formule moléculaire |

C20H23ClN2O4 |

Poids moléculaire |

396.9 g/mol |

Nom IUPAC |

(Z)-but-2-enedioic acid;3-(4-chlorophenyl)-3-pyridin-2-yl-N,N-bis(trideuteriomethyl)propan-1-amine |

InChI |

InChI=1S/C16H19ClN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i1D3,2D3; |

Clé InChI |

DBAKFASWICGISY-QPEHKQNOSA-N |

SMILES |

C[NH+](C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)[O-])C(=O)O |

SMILES isomérique |

[2H]C([2H])([2H])N(CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2)C([2H])([2H])[2H].C(=C\C(=O)O)\C(=O)O |

SMILES canonique |

CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142572.png)